molecular formula C11H19N5O7 B14741411 L-Serylglycylglycylglycylglycine CAS No. 2543-44-4

L-Serylglycylglycylglycylglycine

Cat. No.: B14741411
CAS No.: 2543-44-4
M. Wt: 333.30 g/mol
InChI Key: NAJZNFBQMUNOTR-LURJTMIESA-N
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Description

L-Serylglycylglycylglycylglycine (Ser-Gly-Gly-Gly-Gly) is a pentapeptide composed of L-serine followed by four glycine residues. Its molecular formula is C₁₁H₁₈N₅O₁₁, with a calculated molecular weight of 333.28 g/mol.

Properties

CAS No.

2543-44-4

Molecular Formula

C11H19N5O7

Molecular Weight

333.30 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C11H19N5O7/c12-6(5-17)11(23)16-3-9(20)14-1-7(18)13-2-8(19)15-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,20)(H,15,19)(H,16,23)(H,21,22)/t6-/m0/s1

InChI Key

NAJZNFBQMUNOTR-LURJTMIESA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, serine, to the resin. Subsequent amino acids (glycine in this case) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be advantageous for producing larger quantities, but it requires more complex purification steps.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at the serine residue, potentially forming serine derivatives.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic proteases.

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.

    Substitution: Achieved through the use of specific reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.

Major Products

The major products of these reactions include shorter peptide fragments from hydrolysis, oxidized serine derivatives, and modified peptides with substituted amino acids.

Scientific Research Applications

L-Serylglycylglycylglycylglycine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Materials Science: Utilized in the development of peptide-based materials and nanostructures for biomedical applications.

Mechanism of Action

The mechanism of action of L-Serylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may modulate the activity of enzymes involved in protein degradation and clearance, such as cathepsins B and L. These interactions can help maintain cellular homeostasis and prevent the accumulation of misfolded proteins.

Comparison with Similar Compounds

Glycylglycine (Diglycine)

Molecular Formula : C₄H₈N₂O₃
Molecular Weight : 132.12 g/mol
Structural Features : A dipeptide (Gly-Gly) lacking serine.
Key Properties :

  • High water solubility (>100 mg/mL) due to minimal steric hindrance and polar groups.
  • Common buffer in biochemical assays (e.g., enzyme kinetics) .
    Comparison :
  • L-Serylglycylglycylglycylglycine has a longer backbone and higher molecular weight, reducing solubility compared to glycylglycine.

L-Lysine, Glycylglycyl-L-Serylglycylglycyl-L-Serylglycylglycyl (CAS 882068-39-5)

Molecular Formula : C₂₄H₄₂N₁₀O₁₂
Molecular Weight : 662.65 g/mol
Structural Features : Incorporates lysine, serine, and multiple glycyl repeats.
Key Properties :

  • May serve as a scaffold in drug delivery or biomaterials due to its extended structure .
    Comparison :
  • Both peptides share glycine-rich regions, but the lysine-containing variant has enhanced versatility in bioconjugation.

L-Seryl-L-Serylglycylglycyl-L-Seryl-L-Leucyl-L-Phenylalanine (CAS 824953-16-4)

Molecular Formula : C₂₈H₄₃N₇O₁₁
Molecular Weight : 653.69 g/mol
Structural Features : Combines serine, leucine, and phenylalanine residues.
Key Properties :

  • The hydroxyl groups from serine may facilitate solubility despite hydrophobic segments .
    Comparison :
  • The target compound lacks bulky hydrophobic residues, making it more hydrophilic and less likely to interact with lipid bilayers.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features Applications
This compound C₁₁H₁₈N₅O₁₁ 333.28 Moderate (Polar) Ser-Gly-Gly-Gly-Gly, hydroxylated N-term Biochemical research, model peptide
Glycylglycine C₄H₈N₂O₃ 132.12 High (>100 mg/mL) Gly-Gly Buffer, enzyme studies
CAS 882068-39-5 C₂₄H₄₂N₁₀O₁₂ 662.65 Moderate Lysine, serine, glycyl repeats Drug delivery, biomaterials
CAS 824953-16-4 C₂₈H₄₃N₇O₁₁ 653.69 Low (Hydrophobic) Serine, leucine, phenylalanine Antimicrobial/therapeutic research

Research Findings and Functional Insights

  • Stability : Glycine’s flexibility makes this compound prone to proteolytic degradation compared to peptides with proline or bulky residues (e.g., ’s leucine-rich peptides) .
  • Synthesis : The target compound’s simplicity allows efficient solid-phase synthesis, whereas lysine- or phenylalanine-containing variants () require more complex purification .
  • Biological Activity : Unlike hydrophobic peptides (), the target compound’s hydrophilicity limits membrane penetration but enhances compatibility with aqueous environments.

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